Hydrogen‑Bond Donor/Acceptor Profile vs. the 8‑Chloro Congener Drives Solubility and Synthetic Utility
The target compound contains one hydrogen‑bond donor (OH) and two acceptors (C=O and pyrazine N), whereas the 8‑chloro derivative 3‑(tert‑butyl)‑8‑chloroimidazo[1,5‑a]pyrazine (CAS 1320266‑99‑6) has zero donors and two acceptors [REFS‑1]. The additional H‑bond donor of the 8‑OH/8‑oxo tautomer is expected to improve aqueous solubility and offer an extra interaction point in the kinase hinge region that the 8‑Cl compound cannot provide. Furthermore, the 8‑OH group can be directly alkylated or converted to a leaving group (e.g., via chlorination with POCl3), enabling divergent synthesis that the 8‑Cl compound does not permit without first hydrolysing the C–Cl bond.
| Evidence Dimension | Hydrogen‑bond donor count (computed from structure) |
|---|---|
| Target Compound Data | H‑bond donors = 1; H‑bond acceptors = 2 |
| Comparator Or Baseline | 3-(tert-Butyl)-8-chloroimidazo[1,5-a]pyrazine: H‑bond donors = 0; H‑bond acceptors = 2 |
| Quantified Difference | ΔH‑bond donors = +1 for the 8‑OH compound |
| Conditions | Computational analysis based on SMILES structures deposited in PubChem and vendor databases |
Why This Matters
For medicinal chemistry teams optimizing solubility and hinge‑binding interactions, the presence or absence of an H‑bond donor at the 8‑position can determine whether a fragment or lead series is pursued; this compound provides a donor that the 8‑Cl analog cannot offer without synthetic modification.
